tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate
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Description
Tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate is a useful research compound. Its molecular formula is C16H30N2O2 and its molecular weight is 282.428. The purity is usually 95%.
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Scientific Research Applications
Efficient Stereoselective Synthesis
An efficient stereoselective synthesis pathway for six stereoisomers of tert-butyl cyclohexylcarbamate derivatives has been developed, demonstrating its potential in synthesizing factor Xa inhibitors, which are critical in the coagulation process. This method, starting from 3-cyclohexene-1-carboxylic acid, shows the versatility of cyclohexylcarbamate derivatives in medicinal chemistry, emphasizing the importance of stereochemistry in drug synthesis (Wang et al., 2017).
Enantioselective Synthesis of Carbocyclic Analogues
The compound also plays a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its application highlights the compound's significance in creating nucleotide analogues, which are essential in studying genetic materials and potential therapeutic agents (Ober et al., 2004).
Intermediate in Biologically Active Compounds
Tert-Butyl cyclohexylcarbamate derivatives serve as crucial intermediates in the synthesis of biologically active compounds such as omisertinib (AZD9291), showcasing the compound's utility in developing targeted cancer therapies. This research emphasizes the compound's role in streamlining synthetic pathways to achieve high yields of complex molecules (Zhao et al., 2017).
CCR2 Antagonists Synthesis
The compound has been utilized in the enantioselective synthesis of potent CCR2 antagonists, acting as an essential intermediate. This application underlines the compound's potential in contributing to the development of therapeutic agents targeting inflammatory and autoimmune diseases (Campbell et al., 2009).
Versatile Intermediates for Asymmetric Synthesis
N-tert-Butanesulfinyl imines, derived from tert-butyl carbamate, have been identified as versatile intermediates for the asymmetric synthesis of amines. This highlights the compound's role in synthesizing a wide range of highly enantioenriched amines, crucial for various pharmaceutical applications (Ellman et al., 2002).
NMR Tag for High-molecular-weight Systems
The tert-butyl group has been exploited as an outstanding NMR tag in protein research, illustrating the compound's utility in structural biology and the study of protein-ligand interactions. This application provides a novel approach to studying high-molecular-weight systems and measuring ligand binding affinities (Chen et al., 2015).
Properties
IUPAC Name |
tert-butyl N-[4-(cyclobutylmethylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-14-9-7-13(8-10-14)17-11-12-5-4-6-12/h12-14,17H,4-11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPIXXMRLUTIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.